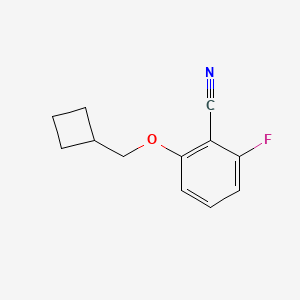

2-(Cyclobutylmethoxy)-6-fluorobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclobutylmethoxy)-6-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO/c13-11-5-2-6-12(10(11)7-14)15-8-9-3-1-4-9/h2,5-6,9H,1,3-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFMJZDMYYSVQHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=C(C(=CC=C2)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Synthesis of 2-(Cyclobutylmethoxy)-6-fluorobenzonitrile: A Review of Established Routes

The preparation of this compound can be achieved through several synthetic strategies, primarily revolving around the formation of the ether linkage. The most common and direct approach involves a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of aromatic chemistry. wikipedia.orgmasterorganicchemistry.comnih.govlibretexts.org

A plausible and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.comyoutube.com This reaction involves the coupling of an alkoxide with an alkyl halide. In this specific case, the synthesis would likely proceed via the reaction of a deprotonated cyclobutylmethanol with a suitably substituted fluorobenzonitrile.

Key Synthetic Precursors and Starting Materials

The primary precursors for the synthesis of this compound are dictated by the chosen synthetic route.

For a Williamson-type ether synthesis, the key starting materials are:

Cyclobutylmethanol: This alcohol provides the cyclobutylmethoxy portion of the final molecule.

A Substituted 2-Fluorobenzonitrile: A common precursor would be 2,6-difluorobenzonitrile (B137791) or 2-chloro-6-fluorobenzonitrile. researchgate.net The fluorine or chlorine atom at the 2-position acts as a leaving group in the nucleophilic aromatic substitution reaction. The presence of the electron-withdrawing nitrile group activates the aromatic ring, facilitating this substitution. wikipedia.orgmasterorganicchemistry.comlibretexts.org

An alternative approach could involve starting with 2-hydroxy-6-fluorobenzonitrile and (bromomethyl)cyclobutane.

Below is a table summarizing the key precursors:

| Precursor Name | Chemical Structure | Role in Synthesis |

| Cyclobutylmethanol |  | Source of the cyclobutylmethoxy group |

| 2,6-Difluorobenzonitrile |  | Aromatic core with a good leaving group (fluorine) |

| 2-Chloro-6-fluorobenzonitrile |  | Aromatic core with an alternative leaving group (chlorine) |

| 2-Hydroxy-6-fluorobenzonitrile |  | Aromatic core for reaction with an alkyl halide |

| (Bromomethyl)cyclobutane |  | Source of the cyclobutylmethoxy group (as an electrophile) |

Reaction Conditions and Optimizations

The success of the synthesis of this compound hinges on carefully controlled reaction conditions.

In the case of reacting cyclobutylmethanol with 2,6-difluorobenzonitrile, the alcohol must first be deprotonated to form the corresponding alkoxide. This is typically achieved using a strong base such as sodium hydride (NaH) or potassium hydride (KH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting cyclobutylmethoxide then acts as the nucleophile, attacking the carbon atom bearing a fluorine atom on the benzonitrile (B105546) ring.

Typical Reaction Scheme:

Step 1: Deprotonation

Cyclobutylmethanol + NaH → Sodium cyclobutylmethoxide + H₂

Step 2: Nucleophilic Aromatic Substitution

Sodium cyclobutylmethoxide + 2,6-Difluorobenzonitrile → this compound + NaF

Optimization of this reaction would involve adjusting parameters such as temperature, reaction time, and the choice of base and solvent to maximize the yield and minimize side reactions. For instance, the temperature can be varied from room temperature to elevated temperatures to influence the reaction rate.

The following table outlines typical reaction conditions:

| Parameter | Condition | Rationale |

| Base | Sodium hydride (NaH), Potassium hydride (KH) | Strong bases capable of deprotonating the alcohol to form the nucleophilic alkoxide. |

| Solvent | Dimethylformamide (DMF), Tetrahydrofuran (THF) | Aprotic polar solvents that can dissolve the reactants and facilitate the SNAr reaction. |

| Temperature | Room temperature to 80 °C | To control the rate of reaction and minimize potential side products. |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | To prevent the reaction of the strong base with atmospheric moisture. |

Derivatization and Functionalization Strategies

The chemical structure of this compound offers two primary sites for further chemical modification: the cyclobutylmethoxy moiety and the fluorobenzonitrile core. These modifications can be used to modulate the compound's physical and biological properties.

Modification of the Cyclobutylmethoxy Moiety

The cyclobutyl group, while generally stable, can be functionalized to introduce new chemical entities.

Hydroxylation: Oxidative methods can be employed to introduce hydroxyl groups onto the cyclobutane ring, although this can be challenging to control regioselectively.

Halogenation: Radical halogenation could introduce halogen atoms onto the ring, which can then serve as handles for further substitution reactions.

Ring Opening/Expansion: Under certain conditions, the cyclobutane ring can undergo ring-opening or expansion reactions, leading to different carbocyclic systems.

The following table summarizes potential modifications to the cyclobutylmethoxy moiety:

| Modification Type | Reagents and Conditions | Potential Outcome |

| Hydroxylation | Oxidizing agents (e.g., KMnO₄, OsO₄) | Introduction of one or more hydroxyl groups. |

| Halogenation | N-Bromosuccinimide (NBS), light/radical initiator | Bromination of the cyclobutane ring. |

| Ring Expansion | Acid catalysis with rearrangement | Formation of cyclopentyl derivatives. |

Alterations to the Fluorobenzonitrile Core

The fluorobenzonitrile core is rich in functionality and offers several avenues for derivatization.

Modification of the Nitrile Group: The nitrile group is a versatile functional group that can be transformed into various other functionalities. acs.org

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid (2-(cyclobutylmethoxy)-6-fluorobenzoic acid) or an amide (2-(cyclobutylmethoxy)-6-fluorobenzamide).

Reduction: Reduction of the nitrile, for example with lithium aluminum hydride (LiAlH₄), would yield a primary amine ((2-(cyclobutylmethoxy)-6-fluorophenyl)methanamine).

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form heterocyclic rings, such as tetrazoles, by reacting with azides.

Substitution of the Fluorine Atom: The remaining fluorine atom on the aromatic ring can be displaced by other nucleophiles under more forcing SNAr conditions, allowing for the introduction of a wide range of substituents. d-nb.info

Electrophilic Aromatic Substitution: While the ring is deactivated by the nitrile and fluorine groups, electrophilic aromatic substitution reactions (e.g., nitration, halogenation) could potentially occur at the positions meta to the nitrile group, although this would likely require harsh conditions.

The table below details potential alterations to the fluorobenzonitrile core:

| Modification Type | Reagents and Conditions | Potential Outcome |

| Nitrile Hydrolysis | H₂SO₄/H₂O or NaOH/H₂O | Carboxylic acid or amide formation. |

| Nitrile Reduction | LiAlH₄, then H₂O | Primary amine formation. |

| Tetrazole Formation | Sodium azide (NaN₃), NH₄Cl | Formation of a tetrazole ring. |

| Fluorine Substitution | Strong nucleophiles (e.g., amines, alkoxides), high temperature | Replacement of the fluorine atom with another group. |

Novel Synthetic Methodologies and Process Development

A plausible and common approach to synthesizing this compound involves a nucleophilic aromatic substitution (SNAr) reaction, a variant of the Williamson ether synthesis. This would typically involve the reaction of 2,6-difluorobenzonitrile with cyclobutylmethanol.

A hypothetical traditional synthesis can be outlined as follows:

Deprotonation of Alcohol: Cyclobutylmethanol is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to form the corresponding sodium cyclobutylmethoxide.

Nucleophilic Aromatic Substitution (SNAr): The resulting alkoxide then acts as a nucleophile, attacking the electron-deficient aromatic ring of 2,6-difluorobenzonitrile, displacing one of the fluoride (B91410) atoms to form the desired ether linkage.

While effective, this traditional approach presents several areas for improvement from a green chemistry perspective.

Solvent Selection: Traditional SNAr reactions often employ dipolar aprotic solvents such as DMF, DMSO, and N-methyl-2-pyrrolidone (NMP). These solvents, while effective in promoting the reaction, are associated with environmental and health concerns. Green chemistry encourages the substitution of these hazardous solvents with more benign alternatives. acsgcipr.orgacsgcipr.org Potential greener solvents for this synthesis could include:

Bio-based solvents: Cyrene™ (dihydrolevoglucosenone), derived from cellulose, is a potential bio-based alternative to dipolar aprotic solvents, although its stability in the presence of strong bases needs to be considered. acsgcipr.orgsigmaaldrich.com

Polyethylene glycol (PEG): PEG and its solutions have been shown to be effective media for nucleophilic substitution reactions and are considered more environmentally friendly. nih.gov

Ionic Liquids: These salts, which are liquid at low temperatures, can serve as both solvent and catalyst, and their low volatility reduces air pollution. Their recyclability can also contribute to a greener process. organic-chemistry.org

Reagent and Catalyst Choice: The choice of base is critical. Strong and hazardous bases like sodium hydride can be replaced with milder alternatives. The use of solid-supported bases or phase-transfer catalysts can facilitate the reaction under less harsh conditions.

Phase-Transfer Catalysis (PTC): A phase-transfer catalyst, such as a quaternary ammonium salt, can facilitate the transfer of the alkoxide from an aqueous or solid phase to an organic phase containing the 2,6-difluorobenzonitrile. jetir.orgacs.orgresearchgate.net This can allow the use of safer, less toxic solvents, including water, and milder bases like sodium hydroxide, thereby creating a more sustainable process. jetir.orgresearchgate.net

Energy Efficiency and Process Intensification: Conventional heating methods often involve long reaction times and significant energy consumption. Modern techniques can enhance reaction rates and reduce energy usage.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often resulting in higher yields and cleaner products. benthamdirect.combenthamscience.comajgreenchem.combspublications.net This technique has been successfully applied to Williamson ether synthesis. benthamdirect.combenthamscience.com

Continuous Flow Chemistry: Performing the synthesis in a continuous flow reactor offers several advantages over batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and easier scalability. nih.govdtu.dkqub.ac.ukacs.orgnih.gov This can lead to a more efficient and consistent manufacturing process.

Biocatalysis: A forward-looking green approach would be the exploration of biocatalysis. While not yet established for this specific transformation, enzymes that can form ether bonds are being investigated. nih.govchemrxiv.org A biocatalytic route would operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, representing a significant advancement in green synthesis.

Below is a table summarizing the comparison between a traditional and a greener proposed synthesis for this compound.

| Parameter | Traditional Approach | Greener Approach |

| Solvent | DMF, DMSO, NMP (Hazardous) | Water, PEG, Bio-solvents (e.g., Cyrene™) |

| Base | Sodium Hydride (Highly reactive, hazardous) | Sodium Hydroxide with Phase-Transfer Catalyst |

| Energy Input | Conventional heating (hours) | Microwave irradiation (minutes) or Continuous Flow |

| Waste | Stoichiometric salt waste, hazardous solvent waste | Reduced salt waste, recyclable/biodegradable solvent |

| Process | Batch processing | Continuous flow processing |

By integrating these green chemistry principles, the synthesis of this compound can be redesigned to be more sustainable, safer, and more efficient, aligning with the modern imperatives of chemical manufacturing.

No Publicly Available Research Found for "this compound" Across Specified Biological Targets

Despite a comprehensive search for scientific literature and patent databases, no specific research findings or data could be located for the chemical compound This compound in relation to the biological targets outlined in the requested article structure.

The investigation sought to find data on the compound's interactions as a modulator of TRPC channels (TRPC3, TRPC6), an inhibitor of Beta-Secretase 1 (BACE1), a modulator of SLACK potassium channels (KCNT1/KNa1.1), an inhibitor of IKKε and TBK1 kinases, an inhibitor of angiogenesis pathways (VEGF, FGF), and its interactions with serotonin (B10506) (5-HT) receptor subtypes.

The search included various combinations of the compound's name with terms such as "biological activity," "synthesis and biological evaluation," "inhibition," "modulation," "IC50," and "binding affinity," and was extended to patent databases. The results did not yield any publications, studies, or datasets that specifically associate "this compound" with any of the medicinal chemistry and pharmacological investigations requested.

Consequently, it is not possible to generate the instructed article as there is no publicly available scientific information to populate the required sections and subsections. The compound does not appear to have been characterized for these specific biological activities in the accessible scientific literature.

No Pharmacological Data Available for this compound

Following a comprehensive search of scientific literature and chemical databases, no published research or data was found regarding the medicinal chemistry or pharmacological investigations of the chemical compound this compound (CAS No. 872180-52-4).

The compound is listed by several chemical suppliers as a research chemical or synthetic intermediate. sigmaaldrich.comchemicalbook.comchemenu.com Available information is limited to its basic chemical and physical properties.

Chemical Properties of this compound:

| Property | Value | Source |

|---|---|---|

| CAS Number | 872180-52-4 | chemicalbook.com |

| Molecular Formula | C₁₂H₁₂FNO | chemicalbook.com |

| Molecular Weight | 205.23 g/mol | chemicalbook.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Predicted Boiling Point | 314.8±22.0 °C | chemicalbook.com |

| Predicted Density | 1.17±0.1 g/cm³ | chemicalbook.com |

Due to the absence of any studies on its biological activity, it is not possible to provide information on the following topics as requested:

Medicinal Chemistry and Pharmacological Investigations

Biological Targets and Receptor Interactions

Other Identified Molecular Targets (e.g., MDM2-p53 interaction, PARP1)

There is no evidence to suggest that 2-(Cyclobutylmethoxy)-6-fluorobenzonitrile interacts with the MDM2-p53 pathway or inhibits PARP1.

Structure-Activity Relationship (SAR) Elucidation

The exploration of the structure-activity relationships (SAR) for this compound and its analogs has been pivotal in understanding their inhibitory activity, particularly against voltage-gated sodium channels (Nav). These channels, especially subtypes like Nav1.7, Nav1.8, and Nav1.9, are crucial in pain signaling pathways, making them attractive targets for the development of novel analgesics.

Design Principles for Structural Analogues

The design of structural analogues of this compound has been guided by systematic modifications of its core components: the fluorobenzonitrile head, the ether linkage, and the cyclobutylmethoxy tail. The primary goal of these modifications is to optimize potency, selectivity, and pharmacokinetic properties.

Key design principles for creating analogues have focused on:

Modification of the Alkoxy Chain: The cyclobutylmethoxy group is a key determinant of activity. Research has explored the impact of altering the size, and nature of the cycloalkyl group. For instance, replacing the cyclobutyl ring with other cyclic or acyclic moieties has been investigated to probe the steric and conformational requirements of the binding pocket. The length and branching of the linker between the ether oxygen and the cycloalkyl group have also been varied.

Substitution on the Phenyl Ring: The fluorine and cyano groups on the benzonitrile (B105546) moiety are critical for the compound's activity. Analogues have been synthesized with different substitution patterns on the phenyl ring to evaluate the electronic and steric effects on channel inhibition. The positions and types of substituents are varied to enhance interactions with the receptor.

Bioisosteric Replacement: The cyano (-CN) group of the benzonitrile is a key feature. Design strategies often involve its replacement with other bioisosteric groups to potentially improve metabolic stability or binding affinity.

These design principles are systematically applied to generate libraries of compounds that are then screened for their biological activity, allowing for the development of a comprehensive understanding of the SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling

While specific quantitative structure-activity relationship (QSAR) models for this compound are not extensively detailed in publicly available literature, the principles of QSAR are routinely applied in the development of sodium channel blockers. For a series of 2-alkoxybenzonitrile derivatives, a QSAR study would typically involve the correlation of physicochemical properties with their biological activity.

A hypothetical QSAR model for this class of compounds would likely consider descriptors such as:

Hydrophobicity: The logP (partition coefficient) is a crucial parameter, as the compound must traverse cellular membranes to reach its target. The hydrophobic nature of the alkoxy tail would significantly contribute to this property.

Electronic Properties: Descriptors like Hammett constants or calculated atomic charges on the benzonitrile ring would be used to quantify the influence of substituents on the electronic environment of the molecule, which can affect binding affinity.

Steric Parameters: Molar refractivity or Taft steric parameters would be employed to model the influence of the size and shape of the alkoxy group on the compound's fit within the binding site of the sodium channel.

Machine learning-based QSAR models could also be developed to predict the activity of novel analogues, aiding in the prioritization of synthetic targets.

Influence of Substructure Variations on Potency and Selectivity

The potency and selectivity of this compound analogues against different Nav channel subtypes are highly sensitive to variations in their substructures.

Data from patent literature for a series of 2-alkoxy-6-fluorobenzonitrile derivatives demonstrate the following trends:

The Cycloalkyl Group: The size of the cycloalkyl ring in the alkoxy side chain has a significant impact on inhibitory activity. For instance, variations from cyclopropyl (B3062369) to cyclohexyl can lead to changes in potency, with the cyclobutyl group often providing a good balance of size and conformational flexibility for optimal binding.

The Benzonitrile Head: The presence and position of the fluorine atom on the benzonitrile ring are important for potency. The ortho-fluorine, in conjunction with the cyano group, appears to be a key feature for high-affinity binding.

The Ether Linker: The length and flexibility of the alkyl chain connecting the ether oxygen to the cycloalkyl ring can influence how the molecule orients itself within the binding pocket, thereby affecting its inhibitory activity.

These variations allow for the fine-tuning of the molecule's properties to achieve desired levels of potency and selectivity for specific Nav channel subtypes.

Table 1: Illustrative SAR Data for 2-Alkoxy-6-fluorobenzonitrile Analogues

| Compound ID | R Group (in -OCH₂-R) | Nav1.8 Inhibition (IC₅₀, µM) |

| 1 | Cyclobutyl | 0.1 - 1.0 |

| 2 | Cyclopropyl | > 1.0 |

| 3 | Cyclopentyl | 0.1 - 1.0 |

| 4 | Cyclohexyl | > 1.0 |

This table is a representative illustration based on trends described for this chemical class and does not represent exact, directly cited experimental values for a single study.

Conformational Landscape and Bioactive Conformation Determination

The compound this compound possesses significant conformational flexibility due to the ether linkage and the rotatable bonds within the cyclobutylmethoxy side chain. Determining the bioactive conformation—the specific three-dimensional shape the molecule adopts when it binds to its target—is crucial for understanding its mechanism of action and for designing more potent inhibitors.

Molecular Mechanics and Molecular Dynamics Simulations: These simulations can be used to identify low-energy conformations of the molecule in different environments (e.g., in solution or within a model of the Nav channel binding site).

Docking Studies: Computational docking can predict the preferred binding orientation of the molecule within the known structures or homology models of Nav channels. These studies can help to identify key interactions between the ligand and the receptor and to rationalize the observed SAR.

The flexibility of the ether linkage allows the benzonitrile head and the cyclobutyl tail to adopt various spatial arrangements. It is hypothesized that the bioactive conformation is one that optimizes hydrophobic interactions of the cyclobutyl group and electronic interactions of the fluorobenzonitrile moiety with the channel's pore.

Therapeutic Potential and Disease Relevance

The primary therapeutic potential of this compound and its analogues, as indicated by preclinical research, lies in the modulation of voltage-gated sodium channels, which are implicated in a variety of neurological conditions.

Neurological and Neurodegenerative Disorders (e.g., Alzheimer's Disease, Malignant Migrating Partial Seizure of Infancy)

While the primary focus for Nav1.7, Nav1.8, and Nav1.9 inhibitors has been on pain, the role of sodium channel dysfunction in other neurological disorders suggests a broader, albeit more speculative, therapeutic potential.

Alzheimer's Disease (AD): Neuronal hyperexcitability is an early feature of Alzheimer's disease and is thought to contribute to cognitive decline. nih.gov Dysregulation of various sodium channel subtypes, including Nav1.1 and Nav1.6, has been implicated in the pathophysiology of AD. nih.govnih.gov For instance, amyloid-β oligomers, a hallmark of AD, can increase the expression and activity of Nav1.6, leading to neuronal hyperactivity. researchgate.net Although Nav1.7 is primarily expressed in the peripheral nervous system, its presence in the central nervous system and its role in neuronal excitability could suggest a potential, yet unproven, role in modulating the neuronal dysfunction seen in AD. nih.gov

Malignant Migrating Partial Seizure of Infancy (MMPSI): This severe, early-infantile epileptic encephalopathy is characterized by continuous, migrating focal seizures. nih.govwikipedia.org The genetic underpinnings of MMPSI often involve mutations in genes that regulate neuronal excitability. While gain-of-function mutations in the KCNT1 gene (encoding a sodium-activated potassium channel) are a major cause, mutations in sodium channel genes such as SCN1A and SCN2A have also been identified in some patients. nih.govaesnet.orgnih.gov This highlights the critical role of ion channel function in the pathogenesis of this devastating epilepsy. Although compounds targeting Nav1.7, Nav1.8, and Nav1.9 have not been specifically investigated for MMPSI, the general principle of reducing neuronal hyperexcitability through sodium channel modulation provides a theoretical basis for their potential investigation in severe seizure disorders. The development of selective sodium channel blockers could offer a more targeted approach to correcting the ion channel imbalances that drive seizure activity in conditions like MMPSI. nih.gov

It is important to note that the therapeutic application of this compound for Alzheimer's disease and MMPSI is currently speculative and would require extensive further research to establish a direct link and therapeutic efficacy.

Oncological Pathologies

The role of the STING pathway in cancer is complex and context-dependent. While activation of STING can promote anti-tumor immunity, chronic STING activation in some contexts may contribute to a pro-tumorigenic inflammatory environment. Inhibition of STING signaling by compounds such as this compound could be a therapeutic strategy in cancers where aberrant STING activation drives tumor growth or creates an immunosuppressive microenvironment. Research into STING inhibitors in oncology is exploring their potential to modulate the tumor microenvironment and overcome resistance to other cancer therapies. However, specific studies detailing the effects of this compound in various cancer models are not currently available in the public domain.

Renal and Cardiovascular Diseases

Chronic inflammation is a key driver of both renal and cardiovascular diseases. The STING pathway has been implicated in the inflammatory processes associated with conditions like nephrotic syndrome, pulmonary hypertension, cardiac fibrosis, and hypertension. By inhibiting STING, this compound could potentially mitigate the inflammatory cascade that contributes to tissue damage in these conditions. For instance, in models of kidney disease, STING activation has been linked to fibrosis and inflammation. Therefore, a STING inhibitor could theoretically offer a novel therapeutic approach. Similarly, in cardiovascular diseases where inflammation plays a significant role, STING inhibition may have protective effects. To date, specific investigations into the efficacy of this compound for these conditions have not been published.

Inflammatory and Immune-Mediated Conditions

Given the central role of the STING pathway in innate immunity and inflammation, its inhibition is a highly attractive strategy for a wide range of inflammatory and autoimmune diseases. Conditions such as systemic lupus erythematosus (SLE) and rheumatoid arthritis are characterized by an overactive immune system and the production of pro-inflammatory cytokines, processes in which STING signaling is often involved. By blocking this pathway, this compound could help to dampen the excessive immune response and alleviate symptoms. The therapeutic potential of STING inhibitors in these conditions is an active area of research, though specific data for this compound is not yet available.

Ophthalmic Disorders

Inflammation and aberrant immune responses also contribute to the pathogenesis of several ophthalmic disorders, including diabetic retinopathy and age-related macular degeneration. The STING pathway may be involved in the inflammatory processes that lead to retinal damage in these conditions. Consequently, a STING inhibitor like this compound could represent a novel therapeutic avenue for these sight-threatening diseases. Research in this area is ongoing, but published studies specifically evaluating this compound in ophthalmic models are lacking.

Emerging Therapeutic Applications

The potential applications of STING inhibitors extend beyond the aforementioned areas. For instance, there is emerging interest in the role of STING in hearing loss, where inflammation can contribute to cochlear damage. By modulating the inflammatory response, a STING inhibitor might offer a protective effect. Additionally, the complex role of the STING pathway in host defense suggests that its modulation could have implications for infectious diseases. While STING activation is crucial for fighting off many pathogens, in some cases, an overactive STING response can be detrimental. In such scenarios, a STING inhibitor could be beneficial. These emerging applications are still in the early stages of investigation, and no specific research has been published on the use of this compound for hearing loss or as an anti-infective agent.

Pharmacokinetic and Toxicological Investigations

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies are fundamental in drug discovery and development, providing critical insights into a compound's behavior within a biological system.

In Vitro Metabolic Stability (e.g., liver microsomes)

No specific data on the in vitro metabolic stability of 2-(Cyclobutylmethoxy)-6-fluorobenzonitrile using liver microsomes was found.

General Methodology: In vitro metabolic stability assays are crucial for predicting how a compound will be metabolized in the body. springernature.comresearchgate.net These experiments typically involve incubating the test compound with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s. nih.gov The concentration of the parent compound is monitored over time to determine its rate of degradation. nuvisan.com From this, parameters such as the half-life (t½) and intrinsic clearance (CLint) can be calculated, which help in predicting the in vivo hepatic clearance. researchgate.netnuvisan.com

A hypothetical data table for such an experiment would look like this:

| Species | Incubation Time (min) | % Remaining | Half-Life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Human | 0 | 100 | Data Not Available | Data Not Available |

| 15 | Data Not Available | |||

| 30 | Data Not Available | |||

| 60 | Data Not Available | |||

| Rat | 0 | 100 | Data Not Available | Data Not Available |

| 15 | Data Not Available | |||

| 30 | Data Not Available | |||

| 60 | Data Not Available |

In Vivo Pharmacokinetic Profiles (e.g., systemic clearance)

No data regarding the in vivo pharmacokinetic profile or systemic clearance of this compound was identified.

General Methodology: In vivo pharmacokinetic studies involve administering the compound to animal models to understand its concentration-time profile in the body. Key parameters determined from these studies include systemic clearance (CL), which describes the rate at which the drug is removed from the systemic circulation, and the volume of distribution (Vd), which indicates the extent of drug distribution into tissues. These parameters are crucial for predicting human pharmacokinetics. dundee.ac.uk

A representative data table for in vivo pharmacokinetic parameters would be structured as follows:

| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Systemic Clearance (CL) (mL/min/kg) |

| Rat | Intravenous | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Oral | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Plasma Protein Binding Characteristics

Specific information on the plasma protein binding characteristics of this compound is not available.

General Methodology: Plasma protein binding assays, often conducted using methods like equilibrium dialysis or ultrafiltration, determine the extent to which a compound binds to proteins in the blood plasma, such as albumin and α1-acid glycoprotein. nih.govnih.gov The unbound fraction of a drug is generally considered to be the pharmacologically active portion. frontiersin.org High plasma protein binding can affect a drug's distribution and clearance. nih.govresearchgate.net

A typical data table summarizing plasma protein binding would appear as follows:

| Species | % Bound | Unbound Fraction (fu) | Major Binding Protein |

| Human | Data Not Available | Data Not Available | Data Not Available |

| Rat | Data Not Available | Data Not Available | Data Not Available |

| Mouse | Data Not Available | Data Not Available | Data Not Available |

Tissue Distribution and Accumulation Patterns

There is no available data concerning the tissue distribution and accumulation patterns of this compound.

General Methodology: Tissue distribution studies, often using radiolabeled compounds, are performed in animal models to understand where the compound distributes in the body after administration. nih.gov These studies provide information on which organs or tissues the compound preferentially accumulates in, which is important for assessing potential efficacy and toxicity. nih.gov

Toxicological Assessment and Mechanism-Based Toxicity

Toxicological assessments are vital for identifying potential adverse effects of a compound.

In Vitro Cytotoxicity Assays

No data from in vitro cytotoxicity assays for this compound could be located.

General Methodology: In vitro cytotoxicity assays are used to assess the potential of a compound to cause cell death. nih.gov These assays often utilize various cell lines and measure endpoints such as cell viability and membrane integrity. The results, typically reported as an IC50 value (the concentration at which 50% of cell growth is inhibited), provide an early indication of a compound's potential toxicity. nih.gov

A sample data table for in vitro cytotoxicity would be presented as:

| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |

| HepG2 (Human Liver) | MTT | 24 | Data Not Available |

| HEK293 (Human Kidney) | LDH | 24 | Data Not Available |

Identification of Potential Off-Target Toxicities

The toxicity of DCBN is not systemic but is highly localized to the nasal passages, specifically targeting the olfactory epithelium and Bowman's glands. nih.gov Studies in mice have shown that administration of DCBN leads to extensive destruction of the olfactory region, including necrosis of Bowman's glands and subsequent degeneration and necrosis of the olfactory neuroepithelium. nih.gov This suggests that any potential off-target toxicity of this compound might also be concentrated in specific tissues, with the olfactory mucosa being a key area of concern due to the shared benzonitrile (B105546) core structure. The nature of the substituents on the benzene (B151609) ring is known to influence the metabolic profile and, consequently, the toxicological outcome.

Interactive Table: Toxicological Profile of the Analogous Compound 2,6-dichlorobenzonitrile (B3417380) (DCBN)

| Parameter | Observation in Animal Models | Reference |

| Primary Target Organ | Olfactory Mucosa | nih.govcore.ac.uk |

| Histopathological Findings | Necrosis of Bowman's glands, degeneration and necrosis of olfactory neuroepithelium | nih.gov |

| Systemic Toxicity | Low, toxicity is highly tissue-specific | nih.gov |

Mechanisms of Organ-Specific Toxicity (e.g., olfactory mucosa)

The mechanism underlying the organ-specific toxicity of benzonitrile analogs like DCBN is intrinsically linked to the metabolic capabilities of the target tissue. nih.govcore.ac.uk The olfactory mucosa has a high concentration of xenobiotic-metabolizing enzymes, particularly cytochrome P450 (CYP) isozymes. core.ac.uk Research has identified that the toxicity of DCBN is dependent on its bioactivation by these P450 enzymes within the olfactory tissue itself. nih.govcore.ac.uk

Specifically, studies have implicated CYP2A5, which is abundantly expressed in the olfactory mucosa, as playing a crucial role in the metabolic activation of DCBN that leads to its toxic effects. nih.gov The loss of CYP2A5 expression in mice was shown to inhibit DCBN-induced cytotoxicity and depletion of non-protein thiols in the olfactory mucosa, confirming the enzyme's essential role in mediating the toxicity. nih.gov Interestingly, while hepatic P450 enzymes are important for the systemic clearance of DCBN, they are not necessary for its toxicity in the olfactory mucosa. nih.gov This highlights the importance of target-tissue metabolic activation in organ-specific toxicity.

The proposed mechanism involves the P450-catalyzed formation of reactive metabolites of the benzonitrile compound directly within the olfactory mucosa. These reactive intermediates can then covalently bind to cellular macromolecules, leading to cellular dysfunction and death. nih.gov For this compound, it is plausible that a similar mechanism could be at play. The presence of the fluorine atom and the cyclobutylmethoxy group would influence which CYP isozymes are involved and the nature of the reactive metabolites formed.

Role of Metabolic Bioactivation in Toxicity

Metabolic bioactivation is a key process where a relatively inert parent compound is converted into a reactive, toxic metabolite. nih.govnih.gov This is a well-established mechanism for the toxicity of many xenobiotics, including aromatic compounds. In the context of substituted benzonitriles, bioactivation is central to their organ-specific toxicity. nih.govcore.ac.uk

The process begins with Phase I metabolism, typically oxidation, catalyzed by CYP enzymes. acs.orgnih.gov For aromatic compounds, this can involve hydroxylation of the aromatic ring or oxidation of substituents. acs.org In the case of DCBN, the P450-dependent metabolism leads to the formation of reactive intermediates that are capable of causing cellular damage. core.ac.uk

The fluorine substituent in this compound is likely to influence its metabolic fate. Fluorine atoms can alter the electronic properties of the aromatic ring, potentially affecting the rate and site of CYP-mediated oxidation. researchgate.netnumberanalytics.com While fluorination can sometimes block metabolic "soft spots" and increase a compound's stability, metabolism of fluorinated compounds can also lead to the formation of toxic metabolites. acs.orgacs.org For instance, CYP-mediated hydroxylation at a fluorinated carbon can result in the release of fluoride (B91410) and the generation of reactive species. nih.govacs.org

Interactive Table: Key Enzymes and Processes in the Bioactivation of the Analogous Compound 2,6-dichlorobenzonitrile (DCBN)

| Enzyme/Process | Role in Toxicity | Key Findings | Reference |

| Cytochrome P450 (CYP) Enzymes | Catalyze the initial bioactivation step | Toxicity is P450-dependent | core.ac.uk |

| CYP2A5 | Specific isozyme mediating toxicity in the olfactory mucosa | Essential for DCBN-induced cytotoxicity in the olfactory mucosa of mice | nih.gov |

| Target-Tissue Metabolism | Bioactivation occurs locally in the olfactory mucosa | Hepatic metabolism is for clearance, not essential for olfactory toxicity | nih.gov |

| Reactive Metabolite Formation | The ultimate cause of cellular damage | Leads to covalent binding with cellular macromolecules | nih.gov |

Computational and Structural Biology Insights

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 2-(Cyclobutylmethoxy)-6-fluorobenzonitrile, to a protein target. The analysis of these interactions helps in understanding the fundamental biological processes and is crucial for rational drug design. nih.govnih.gov Key interactions typically evaluated include hydrogen bonds, hydrophobic interactions, and electrostatic forces. mdpi.com

However, no specific molecular docking studies featuring this compound have been published. Therefore, data on its binding affinity, specific protein targets, or detailed interaction patterns are not available.

Homology Modeling and Target Structure Prediction

When the three-dimensional structure of a protein target has not been experimentally determined (e.g., via X-ray crystallography or NMR spectroscopy), homology modeling can be used to predict its structure. This method relies on the known structure of a homologous protein (a "template").

For this compound, the identification and structural prediction of its specific biological targets would be a prerequisite for structure-based drug design. Without published research identifying its targets, no specific homology models have been built in the context of this compound's activity.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations are essential for conformational sampling—the exploration of the different three-dimensional shapes the molecule can adopt. nih.govnih.gov Understanding the conformational landscape is critical because a molecule's biological activity is often dependent on its ability to adopt a specific shape to fit into a protein's binding site. researchgate.net

Despite the utility of this technique, there are no available MD simulation studies that have characterized the conformational preferences of this compound in different environments (e.g., in water or a nonpolar solvent).

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. mdpi.comsci-hub.box This can be done using either structure-based methods (like molecular docking) or ligand-based methods. nih.gov Ligand-based drug design relies on the knowledge of other molecules that bind to the target of interest. nih.govnih.govtemple.edu These approaches, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, are used when the structure of the target is unknown. researchgate.net

There is no literature available that uses this compound as a query molecule or identifies it as a "hit" in a virtual screening campaign.

Quantum Chemical Calculations for Electronic and Reactivity Profiles

Quantum chemical calculations are used to study the electronic structure and properties of molecules. osti.govepstem.net Methods like Density Functional Theory (DFT) can determine various molecular properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. researchgate.netnih.gov These calculations provide deep insights into a molecule's reactivity, stability, and spectroscopic characteristics. scispace.com

Specific quantum chemical analyses of this compound to determine its electronic and reactivity profiles have not been reported in scientific literature.

In Silico ADMET Prediction and Druggability Assessment

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves using computational models to estimate the pharmacokinetic and toxicological properties of a compound. researchgate.netnih.gov These predictions are vital for early-stage drug discovery to filter out candidates that are likely to fail later due to poor ADMET profiles. nih.govjonuns.com Druggability assessment evaluates whether a biological target is likely to bind a small-molecule drug with high affinity and selectivity. nih.gov

While numerous web servers and software packages exist for ADMET prediction, a formal and validated study detailing the predicted ADMET profile and druggability assessment related to this compound is not available in the literature. Therefore, no verifiable data table can be generated for its properties.

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The foundational step in characterizing 2-(Cyclobutylmethoxy)-6-fluorobenzonitrile is the unambiguous determination of its chemical structure. Spectroscopic methods are the cornerstone of this process, providing detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy would be a primary tool. Both ¹H and ¹³C NMR spectra would be acquired to map out the carbon-hydrogen framework. In the ¹H NMR spectrum, characteristic signals would be expected for the protons of the cyclobutyl group, the methoxy (B1213986) bridge, and the aromatic ring. The integration of these signals would correspond to the number of protons in each environment, while their splitting patterns (multiplicity) would reveal adjacent proton-proton couplings. For instance, the protons on the fluorinated benzonitrile (B105546) ring would likely exhibit complex splitting due to coupling with each other and with the fluorine atom.

Mass Spectrometry (MS) would be employed to determine the compound's exact molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) could confirm the molecular formula, C₁₂H₁₂FNO, by providing a highly accurate mass measurement. Fragmentation patterns observed in the mass spectrum, often generated through techniques like collision-induced dissociation (CID), would offer further structural confirmation by showing the characteristic breakdown of the molecule.

A hypothetical data table summarizing expected spectroscopic data is presented below:

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | Signals corresponding to aromatic, methoxy, and cyclobutyl protons. |

| Integration | Proportional to the number of protons in each chemical environment. | |

| Multiplicity | Splitting patterns revealing proton-proton and proton-fluorine couplings. | |

| ¹³C NMR | Chemical Shift (δ) | Resonances for each unique carbon atom in the molecule. |

| Mass Spec. | Molecular Ion Peak [M+H]⁺ | Expected at m/z corresponding to the protonated molecule. |

| High-Resolution MS | Precise mass measurement confirming the elemental composition. |

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Ensuring the purity of a compound is critical for any subsequent biological or chemical studies. Chromatographic techniques are the gold standard for assessing purity and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method. A reversed-phase HPLC method would likely be developed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The retention time of this compound would be a key identifier. By using a detector such as a UV-Vis spectrophotometer, the purity of the sample can be assessed by looking for the presence of other peaks, which would indicate impurities. The area under the main peak can be used for quantitative analysis against a standard of known concentration.

The following table outlines a hypothetical HPLC method for purity assessment:

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Advanced Biophysical Techniques for Ligand-Target Interactions

Should this compound be investigated for its potential to interact with a biological target, such as a protein or enzyme, advanced biophysical techniques would be employed to characterize these interactions.

Surface Plasmon Resonance (SPR) is a powerful label-free technique for studying the kinetics and affinity of molecular interactions in real-time. In a hypothetical SPR experiment, the target protein would be immobilized on a sensor chip, and a solution of this compound would be flowed over the surface. The binding and dissociation of the compound to the protein would cause a change in the refractive index at the sensor surface, which is detected and recorded in a sensorgram. From this data, key kinetic parameters such as the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ) can be determined, providing a quantitative measure of the binding affinity.

Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of a binding interaction. In an ITC experiment, a solution of this compound would be titrated into a sample cell containing the target protein. The heat released or absorbed during the binding event is measured directly. The resulting data can be analyzed to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry of the interaction (n). From these values, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated, offering deep insights into the driving forces of the binding event.

Cellular and Biochemical Assay Development for High-Throughput Screening

To evaluate the biological activity of this compound, particularly in the context of drug discovery, cellular and biochemical assays are developed. These assays are often designed for high-throughput screening (HTS) to test large numbers of compounds efficiently.

Biochemical assays are designed to measure the effect of a compound on a specific molecular target, such as an enzyme or receptor, in a purified system. For example, if this compound were being investigated as an enzyme inhibitor, a biochemical assay would be developed to measure the enzyme's activity in the presence and absence of the compound. This could involve monitoring the conversion of a substrate to a product, often through a change in fluorescence or absorbance.

Cellular assays assess the effect of a compound on whole cells. These assays provide a more physiologically relevant context by evaluating the compound's activity within a complex cellular environment. For instance, a cellular assay might measure changes in cell viability, proliferation, or the activation of a specific signaling pathway in response to treatment with this compound.

The development of robust and reproducible assays is a critical step in the evaluation of any new chemical entity and its potential for further development.

Patent Landscape and Intellectual Property Considerations

Analysis of Patent Claims Related to 2-(Cyclobutylmethoxy)-6-fluorobenzonitrile and its Applications

A thorough review of public patent databases does not reveal patents with explicit claims directed specifically to the composition of matter of this compound. However, this does not mean the compound is entirely free from patent constraints. Its synthesis and use can be covered by broader patents or patents on related processes. Chemical intermediates are frequently protected through several types of patent claims, each providing a different layer of protection.

Composition of Matter Claims: These are the most robust types of claims, covering the chemical compound itself, regardless of its method of preparation or use. If a novel intermediate like this compound were to be patented, the claim would define its unique chemical structure.

Process Claims: These claims protect a specific method or process for synthesizing a compound. For instance, a patent could claim a novel, efficient, or high-yield method for producing this compound from precursors like 2,6-difluorobenzonitrile (B137791). Even if the final compound is not novel, a new and non-obvious synthesis route is patentable.

Use Claims: This type of claim is directed to the use of a compound for a specific purpose. A common strategy in pharmaceutical chemistry is to patent the use of a specific intermediate in the synthesis of a particular active pharmaceutical ingredient (API). For example, a claim could be structured as "The use of this compound for the preparation of compound X," where compound X is a patented drug.

The patenting of chemical intermediates is a well-established practice, as they are considered patentable "compositions of matter". google.com To be patentable, an intermediate must meet the legal requirements of utility, novelty, and non-obviousness. google.comgoogle.com The utility of an intermediate is generally established by its ability to be used in the creation of another compound, particularly one with a known or potential application, such as a pharmaceutical. google.com

Below is an interactive table illustrating the types of patent claims that could hypothetically cover this compound.

| Claim Type | Hypothetical Claim Example | Scope of Protection |

| Composition of Matter | A compound which is this compound. | Protects the molecule itself, preventing others from making, using, or selling it for any purpose. |

| Process (Synthesis) | A process for preparing this compound comprising the step of reacting 2,6-difluorobenzonitrile with cyclobutylmethanol in the presence of a base. | Protects the specific method of synthesis. Others could use different methods to make the same compound if this were the only protection. |

| Use (as an Intermediate) | Use of the compound this compound in the manufacture of a medicament for treating myelofibrosis. | Protects the specific application of the intermediate. It would not prevent its use in synthesizing a different final product. |

Freedom-to-Operate Assessments for Research and Commercialization

A Freedom-to-Operate (FTO) analysis is an essential due diligence activity that determines whether a planned commercial activity, such as manufacturing or selling a product, infringes on the valid intellectual property rights of a third party. nih.govi.moscow For a chemical intermediate like this compound, an FTO analysis is crucial before investing in large-scale production or its use in a drug development program. googleapis.com

The primary objective of an FTO analysis is to minimize the risk of future patent infringement litigation, which can be costly and potentially halt a project. i.moscow The analysis involves a detailed search and legal review of the patent landscape in each jurisdiction where the company intends to operate (manufacture, sell, or use). nih.gov

The FTO process for this compound would typically involve several key steps:

Define the Scope: Clearly outlining the intended activities, including the specific synthesis route to be used for the intermediate and its intended final application.

Patent Searching: Conducting comprehensive searches of patent databases. The search would not be limited to the exact compound name or CAS number but would also include broader structural classes, the precursors used in its synthesis (e.g., fluorobenzonitriles), and the final products it could be used to create.

Analysis of Patent Claims: A patent attorney or IP specialist meticulously analyzes the claims of any identified patents to determine if they read on the proposed activity. googleapis.com It is the claims of a patent, not the general description, that define the legal scope of the invention.

Risk Assessment and Legal Opinion: Based on the analysis, a legal opinion is formed regarding the risk of infringement. If blocking patents are identified, the company must decide on a strategy, which could include licensing the patent, modifying the process to avoid infringement, or challenging the validity of the patent. googleapis.com

An FTO analysis is not a one-time event but should be conducted at various stages of a project, as new patents are constantly being filed and granted. googleapis.com

Strategic Patent Filing and Portfolio Development

For an entity that develops a novel and efficient synthesis for this compound, or discovers its utility as a key intermediate for a high-value product, a robust patent strategy is vital. A well-developed patent portfolio can create significant commercial advantages by excluding competitors and generating licensing revenue.

Strategic patenting for a chemical intermediate involves creating multiple layers of protection. This can include:

Patenting the Intermediate: If the compound itself is novel and non-obvious, filing a composition of matter patent provides the broadest protection.

Patenting the Synthesis Process: A new synthesis route that is more efficient, cost-effective, environmentally friendly, or produces a purer product can be patented. This can block competitors even if the final compound is already known.

Patenting New Forms: Discovering and patenting novel crystalline forms (polymorphs), solvates, or salts of the intermediate can provide additional protection. These forms may have advantageous properties, such as better stability or handling characteristics.

Patenting Specific Uses: If the intermediate is crucial for a particular blockbuster drug, patenting its specific use in that synthesis can create a significant barrier for generic manufacturers.

Developing a strong patent portfolio, often referred to as a "patent wall," involves filing for protection on various aspects of the technology. This strategy makes it more difficult for competitors to design around the intellectual property. For example, a company might hold a patent on an improved synthesis process for this compound, another on a specific crystalline form of the compound, and a third on its use to produce a specific Janus Kinase (JAK) inhibitor. This multi-layered approach ensures a more durable competitive advantage in the marketplace.

Future Perspectives and Research Trajectories

Rational Design for Enhanced Potency, Selectivity, and Bioavailability

The rational design of analogs of 2-(Cyclobutylmethoxy)-6-fluorobenzonitrile is a critical step in elevating its therapeutic potential. This process involves systematic modifications of its chemical structure to improve its potency, selectivity, and bioavailability.

Potency and Selectivity: Structure-activity relationship (SAR) studies are fundamental to understanding how different parts of the molecule contribute to its biological activity. nih.govmdpi.com Key areas for modification on the this compound scaffold include:

Cyclobutyl Group: Alterations to this group, such as changing the ring size (e.g., to cyclopropyl (B3062369) or cyclopentyl) or introducing substituents, could significantly impact how the molecule binds to its target. The goal is to achieve a more precise fit, thereby increasing potency.

Fluorine Atom: The fluorine substituent on the benzonitrile (B105546) ring is known to influence the electronic properties of the molecule, which can affect binding affinity and metabolic stability. nih.gov Exploring alternative halogen substitutions or the addition of other electron-withdrawing groups may further enhance these properties.

Benzonitrile Core: While the nitrile group is often crucial for the compound's primary activity, modifications to the phenyl ring, such as additional substitutions, could refine its interaction with the target protein and improve selectivity against off-target molecules. nbinno.com

The insights gained from these modifications will guide the design of new analogs with superior potency and a more focused biological effect.

Bioavailability: A significant hurdle for many promising compounds is poor oral bioavailability. For a molecule like this compound, which may have low aqueous solubility, several formulation strategies can be explored. hilarispublisher.comnih.gov Techniques such as particle size reduction (micronization or nanosizing), the creation of solid dispersions, and the use of lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) could substantially improve its absorption in the gastrointestinal tract. hilarispublisher.comnih.govresearchgate.netmdpi.com

Below is an interactive data table summarizing potential modifications and their expected impact:

| Molecular Substructure | Proposed Modification | Rationale for Improved Potency/Selectivity | Potential Impact on Bioavailability |

| Cyclobutyl Ring | Vary ring size (cyclopropyl, cyclopentyl); add substituents (e.g., methyl, hydroxyl) | Optimize steric and hydrophobic interactions within the binding pocket. | May alter solubility and permeability. |

| Fluorine Substituent | Replace with other halogens (Cl, Br); introduce other electron-withdrawing groups (e.g., CF3) | Modulate electronic properties to enhance binding affinity and metabolic stability. | Can influence lipophilicity and membrane permeability. |

| Benzonitrile Ring | Introduce additional substituents at other positions. | Fine-tune interactions with the target to improve selectivity against related proteins. | Could affect solubility and interactions with transporters. |

Exploration of Novel Therapeutic Modalities

The unique chemical structure of this compound suggests its potential application across various therapeutic areas. Benzonitrile-containing compounds have been investigated for a wide range of medicinal uses. nih.govresearchgate.net

One promising avenue is its potential as a kinase inhibitor . nih.gov Protein kinases are a major class of drug targets, particularly in oncology and inflammatory diseases. nih.govnih.govscielo.br The nitrile group can act as a key pharmacophore, participating in hydrogen bonding or other interactions within the ATP-binding site of a kinase. researchgate.net Future research should involve screening this compound against a panel of kinases to identify potential targets.

Another area of exploration is its potential use in targeted protein degradation . This emerging therapeutic approach utilizes small molecules to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. The versatility of the benzonitrile scaffold could allow for its incorporation into proteolysis-targeting chimeras (PROTACs) or molecular glues.

Development of Advanced Delivery Systems and Formulation Strategies

To overcome the potential challenges of poor solubility and to enable targeted delivery, the development of advanced delivery systems is paramount. hilarispublisher.com For this compound, several innovative strategies could be employed:

Nanoparticle-based delivery systems: Encapsulating the compound in nanoparticles can protect it from degradation, improve its solubility, and allow for targeted delivery to specific tissues or cells.

Amorphous solid dispersions: By dispersing the crystalline drug in a polymer matrix, its dissolution rate and, consequently, its bioavailability can be significantly enhanced. hilarispublisher.comresearchgate.net

Lipid-based formulations: These are particularly effective for lipophilic compounds, as they can enhance absorption through the lymphatic system. nih.gov

The following table outlines potential formulation strategies:

| Formulation Strategy | Description | Potential Advantages |

| Nanosizing | Reducing particle size to the nanometer range. | Increases surface area, leading to faster dissolution. wuxiapptec.com |

| Solid Dispersions | Dispersing the drug in a polymer matrix. | Improves solubility and dissolution rate. hilarispublisher.comresearchgate.net |

| Self-Emulsifying Drug Delivery Systems (SEDDS) | A mixture of oils, surfactants, and co-solvents that forms a fine emulsion in the gut. | Enhances solubility and absorption of lipophilic drugs. hilarispublisher.comnih.gov |

| Cyclodextrin Complexation | Encapsulating the drug within cyclodextrin molecules. | Increases aqueous solubility by forming inclusion complexes. hilarispublisher.com |

Integration of Systems Biology and Omics Data for Comprehensive Understanding

A systems biology approach, integrating various "omics" data (genomics, proteomics, metabolomics), can provide a holistic understanding of the mechanism of action of this compound. nih.govnygen.iomdpi.com By analyzing how the compound affects global cellular processes, researchers can identify its primary targets and off-target effects, as well as potential biomarkers for efficacy.

Multi-omics integration can help to:

Identify Novel Targets: By observing changes in gene expression, protein levels, and metabolite concentrations in response to the compound, new therapeutic targets may be uncovered. nih.govnih.govahajournals.org

Elucidate Mechanisms of Action: Understanding the broader biological pathways affected by the compound can provide a more complete picture of how it exerts its therapeutic effect.

Discover Biomarkers: Identifying molecular signatures that correlate with the compound's activity can aid in patient selection for clinical trials and monitor treatment response. nih.govnih.gov

Collaborative Research Frameworks and Translational Pathways

The journey of a compound from the laboratory to the clinic is complex and requires a collaborative effort. drugtargetreview.comazolifesciences.com Establishing a robust collaborative framework is essential for the successful development of this compound. This involves partnerships between academic researchers, pharmaceutical companies, and contract research organizations (CROs). drugtargetreview.com Such collaborations can pool resources, share expertise, and accelerate the research and development process. starmind.ai

The translational pathway for this compound will involve several key stages:

Preclinical Development: This includes in-depth in vitro and in vivo studies to establish the compound's efficacy and safety profile.

Investigational New Drug (IND) Application: Submission of all preclinical data to regulatory authorities to gain approval for human clinical trials.

Clinical Trials (Phase I, II, and III): Rigorous testing in humans to evaluate safety, dosage, and efficacy.

New Drug Application (NDA): Submission of all clinical trial data for final regulatory approval.

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in medicine, ensuring that promising compounds like this compound can be efficiently developed into effective therapies. cnrs.frpharmafeatures.comtranslationalchemistry.comdndi.org

Q & A

Q. What role does the cyclobutylmethoxy group play in modulating enzyme inhibition or receptor binding?

- Methodological Answer: The cyclobutylmethoxy group combines moderate steric bulk with conformational flexibility, enabling optimal interactions with hydrophobic enzyme pockets. For example, in pyrazinecarboxylic acid derivatives, this group improved target engagement compared to rigid substituents . Use mutagenesis or X-ray crystallography to map binding sites and validate hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.